brucellin
Description
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Properties
CAS No. |
11028-17-4 |
|---|---|
Molecular Formula |
Cl3H12O6Tb |
Synonyms |
brucellin |
Origin of Product |
United States |
Historical Trajectories and Conceptual Evolution in Brucellin Research
Early Discoveries and Initial Characterization of Brucella Antigenic Preparations
The journey to understanding brucellin began with the initial efforts to characterize the causative agent of what was then known as Malta fever. The late 19th and early 20th centuries were marked by foundational discoveries that paved the way for the development of antigenic extracts for research and diagnostic purposes.
Development of Early Antigenic Extracts for Research
Long before the term "this compound" was coined, researchers were working on creating crude extracts from the Brucella bacterium to study the immune response and develop diagnostic tools. nih.gov Following the isolation of Micrococcus melitensis by David Bruce in 1887, and Bernhard Bang's identification of Bacillus abortus in 1897, the scientific community began to explore the immunological properties of these organisms. usda.govnih.govwikipedia.org Early antigenic preparations were often simple, whole-cell suspensions or crude filtrates of Brucella cultures. These initial extracts were instrumental in the development of the first serological tests for brucellosis, such as the tube agglutination test. medscape.com Research during this period focused on harnessing the antigenic components of the bacteria to elicit a detectable immune reaction in infected individuals and animals. nih.gov These early extracts, though unrefined, were the conceptual precursors to the more purified "this compound" that would emerge later.
Evolution of Terminology: From "Malta Fever Antigen" to "this compound"
The nomenclature used to describe antigenic preparations from Brucella evolved in parallel with the understanding of the disease itself. Initially, the illness was commonly referred to as "Malta fever" or "Mediterranean fever," and consequently, early antigenic extracts were often described in relation to this terminology. banglajol.info As the connection between the different forms of the disease in animals and humans became clear, and with Karl Meyer's proposal in 1920 to name the genus Brucella in honor of David Bruce, the terminology began to shift. usda.gov
A pivotal moment in the specific naming of a refined antigenic preparation came in 1933, when I. Forest Huddleson and H.W. Johnson prepared a cell-free, polysaccharide-containing culture filtrate of brucellae which they named "this compound". merriam-webster.com This marked a significant step towards a more standardized and defined antigenic product for use in skin tests to detect Brucella infections. merriam-webster.com The introduction of the term "this compound" signified a move away from crude, whole-cell antigens towards more purified extracts intended to improve diagnostic specificity and safety.
Significant Milestones in Understanding "this compound" Composition and Function in Research
The development of this compound was not a singular event but rather a process of continuous refinement and characterization. Several key researchers and shifting research paradigms contributed to a more sophisticated understanding of its composition and utility.
Contributions of Pioneering Researchers to "this compound" Development
Several key figures were instrumental in the advancement of this compound and related antigenic preparations. While David Bruce and Bernhard Bang laid the groundwork by identifying the causative organisms, later researchers focused on the practical applications of this knowledge. usda.govwikipedia.org
Key Researchers and Their Contributions
| Researcher(s) | Key Contribution(s) | Approximate Timeframe |
| David Bruce | Isolated Micrococcus melitensis, the causative agent of Malta fever. usda.govnih.gov | 1887 |
| Bernhard Bang | Identified Bacillus abortus as the cause of contagious abortion in cattle. usda.govwikipedia.org | 1897 |
| Alice Evans | Demonstrated the close relationship between B. abortus and B. melitensis, unifying the understanding of the disease. usda.gov | 1918 |
| I. Forest Huddleson & H.W. Johnson | Prepared a cell-free culture filtrate named "this compound" for diagnostic and therapeutic use. | 1933 |
| A. Miles & N.W. Pirie | Further characterized the chemical nature of Brucella antigens, identifying a significant component as a formamino dihydroxyl sugar. | 1939 |
These researchers, among others, propelled the field forward, moving from the initial identification of the pathogen to the development of specific tools for its detection and study.
Contextualization within Brucellosis Research Paradigms
The evolution of this compound research reflects broader shifts in the scientific approach to infectious diseases. The initial paradigm was focused on bacteriology and the isolation of whole organisms. nih.gov This led to the development of whole-cell vaccines and simple agglutination tests. nih.gov
However, as the 20th century progressed, there was a growing recognition of the limitations and risks associated with whole-cell preparations, including the potential for causing disease and inducing strong, sometimes misleading, antibody responses. nih.gov This led to a paradigm shift towards the identification and purification of specific antigenic components, or subunits, that could be used for more precise diagnostics and safer vaccines.
The development of this compound, a protein-based extract largely free of the lipopolysaccharide (LPS) that causes cross-reactivity in serological tests, is a prime example of this shift. woah.orgfrontiersin.org The focus moved towards understanding the cellular immune response, which the this compound skin test is designed to detect, as a key indicator of infection, particularly in chronic cases. nih.gov This move from humoral (antibody-based) to cell-mediated immunity as a diagnostic target represented a significant evolution in the approach to brucellosis control and eradication programs. nih.gov
Biochemical Dissection and Molecular Characterization of Brucellin Constituents
Gross Compositional Analysis of "Brucellin" Preparations
This compound is predominantly a proteinaceous mixture, though it also contains carbohydrate and lipid-associated elements derived from the bacterium. nih.govresearchgate.net Modern proteomic techniques, such as nanoflow liquid chromatography coupled with electrospray ionization tandem mass spectrometry (nLC-ESI-MS/MS), have enabled a more detailed compositional analysis of various this compound formulations. nih.govfrontiersin.org
The primary active components of this compound are proteins. nih.govfrontiersin.org Studies comparing different this compound preparations, such as those produced by ANSES, IZS-Teramo (IZSAM), and the former commercial product OCB®, have revealed a complex protein profile. nih.govfrontiersin.org Proteomic analyses have identified hundreds of proteins in these preparations, with a significant number being common across different batches, suggesting a core set of proteins responsible for the biological activity of this compound. nih.govfrontiersin.org For instance, one study identified 247 proteins in the ANSES preparation, 542 in the IZSAM preparation, and 183 in the OCB® preparation, with 123 proteins being common to all three. nih.govfrontiersin.org
Table 1: Protein Content in Different this compound Preparations
| This compound Preparation | Total Proteins Identified | Predicted Potential Antigens | Common Proteins Across All Formulations |
|---|---|---|---|
| ANSES | 247 | 206 | 123 |
| IZSAM | 542 | 458 | 123 |
| OCB® | 183 | 156 | 123 |
Functional classification of the common proteins indicates their involvement in key metabolic pathways, including carbohydrate, energy, lipid, and nucleotide metabolism. nih.gov
While this compound is primarily a protein extract, it inherently contains carbohydrate moieties, often associated with glycoproteins or as remnants from the bacterial cell. The carbohydrate metabolism of Brucella species involves the utilization of various sugars like glucose, ribose, and xylose. nih.gov However, the specific carbohydrate composition of this compound preparations is not as extensively characterized as its protein content. The production process for this compound aims to purify the protein components, which would inherently reduce the concentration of free carbohydrates.
A critical aspect of this compound production is the removal of lipopolysaccharide (LPS), a major component of the Brucella outer membrane. frontiersin.orgresearchgate.net LPS is a potent endotoxin (B1171834) and can interfere with the specificity of the DTH reaction. frontiersin.orgresearchgate.net Therefore, this compound preparations are designed to be substantially free of smooth-LPS (S-LPS). frontiersin.orgresearchgate.net
The classical Brucella LPS consists of three parts: lipid A, a core oligosaccharide, and the O-polysaccharide (O-PS). frontiersin.org The lipid A moiety is responsible for the endotoxic activity. frontiersin.orgekb.eg While the goal is to eliminate LPS, fragments or rough LPS (lacking the O-polysaccharide) may still be present in trace amounts. frontiersin.orgnih.gov The presence of any residual lipid-associated components is a critical parameter in the quality control of this compound batches.
Identification and Characterization of Specific Protein Antigens within "this compound"
Among the multitude of proteins in this compound, several have been identified as key immunodominant antigens that elicit a cell-mediated immune response. nih.govfrontiersin.org These include outer membrane proteins, heat shock proteins, and ribosomal proteins. nih.govfrontiersin.org
Some of the consistently identified immunogenic proteins in this compound include:
Outer membrane protein BP26/OMP28 : A well-recognized antigen for its diagnostic and vaccine potential. nih.govfrontiersin.orgnih.gov
GroEL : A heat shock protein involved in bacterial stress response and pathogenesis. nih.govfrontiersin.org
Bacterioferritin : An iron storage protein crucial for bacterial survival under stress conditions. nih.govfrontiersin.org
One of the most significant protein antigens identified in this compound is the ribosomal protein L7/L12. nih.govasm.orgresearchgate.net This 12-kDa protein is a major component responsible for the DTH reaction in Brucella-sensitized animals. nih.govomicsdi.org The L7/L12 protein is highly conserved among Brucella species and plays a crucial role in the accuracy of the translation process within the bacterial cell. microbiologyresearch.org Its ability to induce a strong T-cell mediated immune response makes it a key component of this compound's diagnostic activity. nih.govnih.gov
Table 2: Key Immunodominant Protein Antigens in this compound
| Protein Antigen | Alternative Name(s) | Cellular Location | Key Function/Characteristic |
|---|---|---|---|
| L7/L12 | - | Ribosome | Induces strong DTH reaction; involved in protein synthesis. nih.gov |
| BP26 | OMP28 | Outer Membrane/Periplasm | Highly immunogenic; diagnostic and vaccine candidate. nih.govnih.gov |
| GroEL | - | Cytoplasm | Heat shock protein; involved in protein folding and stress response. nih.govfrontiersin.org |
| Bacterioferritin | - | Cytoplasm | Iron storage; protection against oxidative stress. nih.govfrontiersin.org |
The ribosomal protein L7/L12 from Brucella melitensis is a 124-amino acid long protein with a molecular weight of approximately 12.5 kDa. Bioinformatics analyses have predicted its three-dimensional structure, revealing that it is a stable, intracellular, and hydrophilic protein. microbiologyresearch.org
The secondary structure of the L7/L12 protein is dominated by α-helices, which account for about 70.16% of its structure. microbiologyresearch.org The remainder of the structure consists of extended strands (8.87%), β-turns (2.42%), and irregular coils (18.55%). microbiologyresearch.org The protein contains several phosphorylation sites and conserved domains related to ribosomal proteins. microbiologyresearch.org The structure of L7/L12 is crucial for its function in the ribosome, where it is involved in binding GTPase factors essential for protein synthesis. uniprot.org
Ribosomal Proteins (e.g., L7/L12)
Biochemical Activities of Ribosomal Protein Constituents
Ribosomal proteins within Brucella extracts, collectively a part of the this compound complex, exhibit significant biochemical activities that extend beyond their fundamental role in protein synthesis. While their primary function is catalytic, contributing to the formation of biologically active ribosomal subunits, many of these proteins are highly immunogenic and play a critical role in the host-pathogen interaction. frontiersin.org
A primary biochemical activity of these constituents is their ability to modulate the host immune response. The ribosomal protein L7/L12, a 12-kDa protein, has been identified as a major antigenic component in this compound INRA, responsible for eliciting a delayed-type hypersensitivity (DTH) reaction in sensitized animals. researchgate.net Similarly, ribosomal protein L9 has been shown to be immunogenic, capable of generating a serum antibody response and stimulating the release of interferon-gamma (IFN-γ) from spleen cells. nih.gov Ribosome preparations from Brucella abortus are known to be antigenic and can elicit intradermal DTH reactions in infected animals. nih.gov
These immunological activities underscore a "moonlighting" function for these proteins, where they act as potent pathogen-associated molecular patterns (PAMPs) that are recognized by the host's immune system. researchgate.net The specific interactions between these ribosomal proteins and host immune cells trigger cellular immune responses, which are characteristic of Brucella infection. nih.gov It is noteworthy that the full immunological activity of some proteins, like L7/L12, may depend on their native conformation or post-translational modifications, as recombinant versions expressed in E. coli have failed to produce a DTH reaction. researchgate.net
| Ribosomal Protein | Identified Biochemical/Immunological Activity | Source Species |
| L7/L12 | Major component for delayed-type hypersensitivity (DTH) reaction. researchgate.net | Brucella melitensis researchgate.net |
| L9 | Induces serum antibody response and IFN-γ release; protective immunity. nih.gov | Brucella abortus nih.gov |
| L10 | Identified as an immunoreactive protein. nih.gov | Brucella abortus nih.gov |
Cytoplasmic and Soluble Protein Antigens (e.g., P39, Cyclophilins)
Beyond the ribosomal components, this compound contains a variety of soluble cytoplasmic proteins that are potent antigens. Among the most characterized are the 39-kDa protein (P39) and the cyclophilin family of proteins. frontiersin.orgresearchgate.net These proteins are not only immunodominant during infection but also perform critical biological functions that contribute to Brucella's ability to survive and replicate within the host. frontiersin.orgrsc.org
The P39 protein is a major cytoplasmic antigen that elicits strong T-cell proliferative responses and DTH reactions in infected cattle, indicating its importance in the cellular immune response. frontiersin.org Cyclophilins, specifically CypA and CypB in Brucella abortus, are overexpressed when the bacterium is within the host cell's intracellular environment, suggesting a key role in adaptation and virulence. rsc.orgasm.org
The expression of these key protein antigens is rooted in specific genetic loci. The gene encoding the P39 protein was isolated from a Brucella abortus genomic library, and its nucleotide sequence has been determined. frontiersin.org This has enabled the construction of P39 gene deletion mutants through gene replacement techniques, which are valuable tools for studying the protein's function. rsc.orgresearchgate.net
In Brucella abortus, the genes for the two identified cyclophilins, cypA (BAB1_1118) and cypB (BAB1_1117), are located adjacent to each other on chromosome I. asm.org These genes code for proteins that share 63% sequence identity. asm.org The genetic proximity suggests a potential for co-regulation. Researchers have also successfully constructed double-deletion mutants (ΔcypAB) to investigate the collective role of these proteins in bacterial physiology and virulence. rsc.org
The enzymatic functions of these soluble antigens are directly linked to their roles in bacterial survival. The P39 protein is suggested to function as a periplasmic substrate-binding protein, a role that implies involvement in the transport of molecules across the periplasm, though it is not an enzyme in the catalytic sense. researchgate.net Its primary characterized activity remains its potent immunogenicity. frontiersin.org
Brucella cyclophilins, on the other hand, possess distinct and critical enzymatic activities. Both CypA and CypB function as peptidyl-prolyl cis/trans isomerases (PPIases), enzymes that catalyze the slow step of protein folding at proline residues. researchgate.netrsc.org This PPIase activity is crucial for helping the bacterium adapt to environmental stressors encountered within the host, such as oxidative stress, acidic pH, and detergents. rsc.org In addition to their isomerase function, they also exhibit chaperone activity, further assisting in the correct folding and refolding of proteins. researchgate.net
The structure and quaternary organization of these proteins are essential for their function. For the P39 protein, a three-dimensional structure has been predicted using comparative modeling, as it shares no significant similarity with proteins of known structure. researchgate.net This modeling provides hypotheses about its structural features, consistent with its proposed role as a periplasmic binding protein. researchgate.net However, detailed experimental data on its oligomeric state and conformational dynamics are not extensively documented in the available literature.
In contrast, the conformational dynamics of Brucella cyclophilins are better understood. Both CypA and CypB share the classic cyclophilin fold, characterized by an eight-stranded antiparallel β-barrel structure with two α-helices covering the top and bottom. researchgate.net Despite this structural similarity, they exhibit key differences that dictate their oligomeric state and function. CypA is thought to function as a monomer. researchgate.netnih.gov CypB, however, can form a homodimer through a disulfide bond mediated by a specific cysteine residue (Cys128), which is absent in CypA. researchgate.netresearchgate.net This dimerization is not merely structural; it is functionally required for the protein's role in stress adaptation and for the full virulence of B. abortus in mouse models. researchgate.netnih.gov
| Protein | Gene Locus (B. abortus) | Enzymatic/Biological Function | Oligomeric State |
| P39 | Gene cloned and sequenced frontiersin.org | Periplasmic substrate-binding (putative) researchgate.net; Immunodominant antigen frontiersin.org | Not experimentally defined |
| CypA | BAB1_1118 asm.org | Peptidyl-prolyl cis/trans isomerase (PPIase); Chaperone researchgate.net | Monomer (putative) researchgate.netnih.gov |
| CypB | BAB1_1117 asm.org | Peptidyl-prolyl cis/trans isomerase (PPIase); Chaperone researchgate.net | Homodimer (via disulfide bond) researchgate.netresearchgate.net |
Characterization of Glycoconjugate Antigens and Polysaccharides in Brucella Extracts
The primary glycoconjugate antigens present in Brucella extracts are components of the bacterial cell envelope, most notably the lipopolysaccharide (LPS). nih.gov Brucella LPS is a major virulence factor and a key antigen in the serological diagnosis of brucellosis. frontiersin.orgresearchgate.net Unlike the highly endotoxic LPS of enterobacteria, Brucella LPS possesses unusual structural features that result in low toxicity and reduced recognition by the host's innate immune system. nih.gov Other polysaccharides, such as a cyclic β-(1,2)-glucan known as polysaccharide B, are also present in cell extracts, though the LPS remains the dominant antigenic glycoconjugate. asm.org
Core Oligosaccharide Structures
The core oligosaccharide is a central component of the Brucella LPS, forming a structural bridge between the inner Lipid A moiety and the outer O-polysaccharide (in smooth strains). frontiersin.org Its structure is critical for maintaining the integrity and stability of the bacterial outer membrane. frontiersin.org
A defining and unusual characteristic of the Brucella core oligosaccharide is the presence of a unique branching side chain. frontiersin.orgnih.gov The backbone of the core contains two residues of 3-deoxy-D-manno-octulosonic acid (Kdo). frontiersin.organnualreviews.org One of these Kdo residues serves as the attachment point for the O-polysaccharide, while the second is linked to the distinctive side chain. frontiersin.orgresearchgate.net This branched oligosaccharide is composed of glucose, mannose, and multiple glucosamine (B1671600) residues. frontiersin.orgresearchgate.netannualreviews.org This specific architecture, particularly the branched pentasaccharide, sterically hinders the host's TLR4/MD2 receptor complex from recognizing the Lipid A and inner core, thereby dampening the innate immune response. researchgate.netnih.gov This structural feature is a key reason for the "stealthy" nature of Brucella and its ability to establish chronic infections. researchgate.net
Monosaccharide Composition
The fundamental building block of the Brucella O-antigen is an unusual monosaccharide: 4,6-dideoxy-4-formamido-α-D-mannopyranose, also known as N-formyl-perosamine. nih.govbiorxiv.orgnih.gov This derivative of mannose is the sole sugar component of the repeating units that form the long polysaccharide chain. nih.govresearchgate.net The core oligosaccharide, which links the O-antigen to the lipid A, has a more complex composition, containing sugars such as 3-deoxy-D-manno-2-octulosonic acid (Kdo), glucosamine, glucose, and mannose. researchgate.netnih.govfrontiersin.org
Glycosidic Linkage Analysis
The N-formyl-perosamine units within the Brucella O-antigen are connected by α-glycosidic bonds. Specifically, two types of linkages are predominant: α-1,2 and α-1,3 linkages. nih.govnih.govfrontiersin.org The arrangement and ratio of these linkages are not random; they define the key antigenic determinants known as the A (for abortus) and M (for melitensis) epitopes. nih.govresearchgate.net The A epitope is characterized by a linear chain of exclusively α-1,2-linked N-formyl-perosamine residues. nih.govmdpi.com The M epitope, on the other hand, involves the presence of α-1,3 linkages within the polymer. nih.govfrontiersin.org
Structural Elucidation via Spectroscopic Methods (e.g., NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in deciphering the precise structure of the Brucella O-antigen. nih.govnih.govekb.eg One-dimensional (¹H) and two-dimensional (¹³C) NMR techniques, including COSY, relayed COSY, and NOESY experiments, have been employed to determine the sequence and linkage positions of the monosaccharide units. nih.gov For instance, ¹³C NMR spectroscopy can distinguish between α-1,2 and α-1,3 linkages, with a characteristic signal for the α-(1→3)-linked N-formyl-perosamine residue. nih.gov These spectroscopic methods confirmed that the M antigen of B. melitensis is a linear polymer of repeating pentasaccharide units, with four α-1,2 linkages and one α-1,3 linkage. nih.gov More recent reinvestigations using 2D NMR have refined the structure of the M-epitope to a tetrasaccharide. nih.gov
O-Specific Polysaccharide (O-Antigen) Linkages and Variants
The variation in the O-antigen structure is a key feature of Brucella and is central to its serological classification. This variation arises from the specific arrangement of the α-1,2 and α-1,3 glycosidic bonds.
Most smooth Brucella strains, including B. abortus, B. melitensis, and B. suis, possess a block copolymer structure for their O-antigen. researchgate.net This consists of:
An "A" section: A polymer of α-1,2-linked N-formyl-perosamine residues. mdpi.com
An "M" section: A capping tetrasaccharide that contains a single α-1,3 linkage. nih.govresearchgate.net
The relative abundance of these A and M epitopes determines the serological profile of the strain. frontiersin.org Strains designated as "A-dominant" have a high proportion of α-1,2 linkages with very few α-1,3 linkages, while "M-dominant" strains have a higher frequency of the α-1,3 linkage-containing repeating units. frontiersin.org For example, the O-antigen of B. suis biovar 2 is notable for lacking the M-tetrasaccharide cap, making it structurally more similar to the O-antigen of Yersinia enterocolitica O:9, which is an exclusive α-1,2 homopolymer of N-formyl-perosamine. nih.govnih.gov
Implications for Antigenic Variation in Brucella
The structural differences in the O-antigen, dictated by the pattern of glycosidic linkages, form the basis of antigenic variation among Brucella species and biovars. oup.comoup.com This variation is critical for serotyping and epidemiological surveillance. The A and M epitopes can be distinguished by monoclonal antibodies, allowing for the classification of smooth Brucella isolates. nih.gov This antigenic variability can influence the host's immune response and is a mechanism for the bacterium to evade host defenses. oup.com The structural similarity between the Brucella A antigen and the O-antigen of other bacteria like Yersinia enterocolitica O:9 can lead to serological cross-reactions, complicating the diagnosis of brucellosis. nih.govnih.gov
Biosynthetic Pathways of "this compound" Antigenic Precursors within Brucella Organisms
The synthesis of the Brucella S-LPS is a complex, multi-step process that occurs in different cellular compartments. It involves the synthesis of the individual components (lipid A, core oligosaccharide, and O-antigen) and their subsequent assembly and transport to the outer membrane.
Lipopolysaccharide Biosynthesis Mechanisms
The biosynthesis of the Brucella O-antigen begins in the cytoplasm. nature.com The precursor sugar, N-formyl-perosamine, is synthesized from mannose through a series of enzymatic reactions involving proteins encoded by genes such as gmd (GDP-mannose dehydratase) and per (perosamine synthetase). nih.gov The activated sugar units are then sequentially added to a lipid carrier, undecaprenyl phosphate (B84403) (Und-P), at the inner leaflet of the cytoplasmic membrane. biorxiv.org This polymerization is carried out by specific glycosyltransferases, such as those encoded by the wbkA gene. nih.gov
Once the full-length O-antigen polymer is assembled on the Und-P carrier, it is translocated across the inner membrane to the periplasmic space. nature.com This flipping process is mediated by an ATP-binding cassette (ABC) transporter system, composed of the proteins Wzm and Wzt. biorxiv.orgresearchgate.net In the periplasm, an O-antigen ligase, recently identified as WadA in Brucella, transfers the completed O-antigen from the Und-P carrier to a lipid A-core molecule, forming the complete S-LPS. biorxiv.org Finally, the assembled S-LPS molecule is transported from the inner membrane to its final destination in the outer leaflet of the outer membrane by the LPS transport (Lpt) complex. biorxiv.org
Table of Key Genes in Brucella O-Antigen Biosynthesis
Table of O-Antigen Structural Features
This compound, a complex biological extract derived from Brucella species, is primarily composed of proteins and residual lipopolysaccharides (LPS). A thorough understanding of its composition requires a detailed examination of the biosynthetic pathways responsible for its key components. This article delves into the biochemical and molecular intricacies of this compound's constituents, focusing on the synthesis of its lipopolysaccharide and protein components.
1 Lipopolysaccharide (LPS) Biosynthesis
The lipopolysaccharide of Brucella is a critical virulence factor and a significant antigenic component. Its synthesis is a multi-step process involving the construction of the O-antigen and the core oligosaccharide, which are then linked to Lipid A.
1 Enzymes Involved in O-Antigen Synthesis
The O-antigen of Brucella is a homopolymer of N-formyl-perosamine. Its synthesis is a complex process orchestrated by a series of specific enzymes. Key enzymes identified in this pathway play crucial roles in the formation and polymerization of the perosamine sugar precursor.
Detailed research findings have elucidated the functions of several key enzymes in the O-antigen biosynthesis pathway:
WboA : This enzyme is a glycosyltransferase that is essential for the biosynthesis of the Brucella O-antigen. Disruption of the wboA gene results in rough mutants that are incapable of synthesizing the O-antigen.
WbkA : This enzyme is also involved in the elongation of the O-antigen chain. It is thought to work in conjunction with WboA to polymerize the N-formyl-perosamine subunits.
Perosamine Synthetase (PerN) : While not explicitly named with a "Wb" designation in all literature, the synthesis of the perosamine sugar itself is a critical upstream step. This involves a multi-enzyme complex that converts a precursor sugar into GDP-perosamine, the activated form required for polymerization.
| Enzyme | Function | Reference |
|---|---|---|
| WboA | Glycosyltransferase essential for O-antigen biosynthesis. | vt.edu |
| WbkA | Involved in the elongation of the O-antigen chain. | nih.gov |
| Perosamine Synthetase (PerN) | Synthesizes the perosamine sugar precursor for the O-antigen. | nih.gov |
2 Core Oligosaccharide Assembly Pathways
The core oligosaccharide of Brucella LPS is a branched structure that links the O-antigen to the Lipid A moiety. Its assembly is a sequential process involving several glycosyltransferases that add specific sugar residues to the growing core structure.
The assembly of the core oligosaccharide is a step-wise process, with specific enzymes responsible for the addition of each sugar component. Research has identified several key glycosyltransferases:
WadA : This is a bifunctional enzyme that acts as the primary O-antigen ligase in Brucella. It attaches the completed O-antigen to the lipid A-core. Additionally, it possesses glycosyltransferase activity, adding the final sugar to the core, which is a prerequisite for O-antigen ligation. nih.gov
WadC : A crucial glycosyltransferase responsible for the synthesis of a complete LPS core. Mutations in the wadC gene lead to a truncated core structure, which in turn increases the bacterium's susceptibility to the host's innate immune system. nih.govnih.gov
WadD : Another key glycosyltransferase involved in the synthesis of the lateral branch of the core oligosaccharide. The integrity of this lateral branch is important for the resistance of Brucella to complement-mediated killing and antimicrobial peptides. nih.gov
| Enzyme | Function | Reference |
|---|---|---|
| WadA | Bifunctional O-antigen ligase and glycosyltransferase. | nih.gov |
| WadC | Glycosyltransferase for complete LPS core synthesis. | nih.govnih.gov |
| WadD | Glycosyltransferase for the core's lateral branch synthesis. | nih.gov |
2 Protein Biosynthesis Pathways (e.g., Purine (B94841), Riboflavin (B1680620) Metabolism)
1 Essential Metabolic Pathways for Bacterial Component Production
The production of the protein antigens found in this compound is intrinsically linked to the central metabolic pathways of Brucella. Two such critical pathways are those for purine and riboflavin biosynthesis.
Purine Biosynthesis : Intact purine biosynthesis pathways are absolutely essential for the virulence and intracellular survival of Brucella abortus. nih.govnih.gov Mutants with defects in genes such as purE, purL, and purD show significant attenuation. nih.govnih.gov This highlights the bacterium's reliance on de novo purine synthesis to produce the necessary adenine (B156593) and guanine (B1146940) nucleotides for DNA, RNA, and consequently, protein synthesis. The inability to scavenge sufficient purines from the host intracellular environment underscores the importance of this metabolic pathway. nih.gov
Riboflavin (Vitamin B2) Biosynthesis : Brucella possesses an atypical riboflavin biosynthesis pathway that is crucial for its survival and virulence. vt.edutamu.edunih.gov Riboflavin is a precursor for the essential cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are involved in numerous redox reactions vital for cellular metabolism. vt.edutamu.edu Key enzymes in this pathway, such as lumazine (B192210) synthase (encoded by ribH), are critical. Mutants deficient in riboflavin synthesis are unable to survive within host cells, indicating that Brucella cannot acquire this essential vitamin from its intracellular niche. tamu.edunih.gov
| Metabolic Pathway | Importance for Brucella | Key Genes/Enzymes | Reference |
|---|---|---|---|
| Purine Biosynthesis | Essential for virulence and intracellular survival. | purE, purL, purD | nih.govnih.gov |
| Riboflavin Biosynthesis | Crucial for survival and virulence; provides essential cofactors. | Lumazine synthase (ribH) | vt.edutamu.edunih.gov |
2 Regulatory Mechanisms of Antigenic Protein Expression
The expression of the various protein antigens within Brucella is a tightly controlled process, influenced by a network of regulatory proteins that respond to environmental cues and the stresses of intracellular life. This ensures that proteins are synthesized when and where they are needed for survival and pathogenesis.
Several regulatory mechanisms have been identified that control the expression of immunogenic proteins in Brucella:
Heat Shock Response : The expression of the highly immunogenic GroEL protein, a molecular chaperone, is significantly upregulated in response to heat stress. nih.gov This response is a conserved mechanism in bacteria to cope with cellular stress, including the elevated temperatures encountered within a host.
Transcriptional Regulator MucR : MucR is a key transcriptional regulator that plays a vital role in Brucella virulence. nih.govwangxindan.com It controls a diverse set of genes, known as a regulon, which includes genes involved in the biosynthesis of cell surface components like polysaccharides and outer membrane proteins. nih.govtamu.eduwangxindan.com MucR often acts as a repressor, and its deletion leads to altered expression of various surface antigens. nih.govfrontiersin.org
Lon Protease : The Lon protease is a crucial regulator of the stress response and virulence in Brucella. nih.govnih.gov It is an ATP-dependent protease that degrades misfolded or damaged proteins. By controlling the levels of various regulatory proteins, Lon indirectly influences the expression of a wide array of genes, including those involved in stress response and quorum sensing. nih.gov A lon mutant exhibits increased sensitivity to various stresses and is attenuated in animal models. nih.gov
The expression of specific immunodominant proteins found in this compound, such as the ribosomal protein L7/L12 and the outer membrane protein Omp28 (also known as BP26), is likely under the control of these and other, yet to be fully elucidated, regulatory networks. nih.govmicrobiologyresearch.orgfrontiersin.org These proteins are consistently expressed during infection and are recognized by the host immune system, making them key components of this compound's antigenic profile. nih.govmicrobiologyresearch.orgfrontiersin.org
Immunological Interplay of Brucellin Constituents with Host Cellular Mechanisms in Vitro and Animal Models
Cellular Immune Responses to "Brucellin" Components in Research Models
Cell-mediated immunity is a critical defense mechanism against Brucella species, which are facultative intracellular bacteria nih.govnih.gov. Studies utilizing "this compound" or its purified components have elucidated various aspects of cellular immune responses in research models.
Lymphocyte Activation and Proliferation Studies (In Vitro and Animal)
"this compound" and its constituent antigens are known to activate and induce the proliferation of lymphocytes, particularly T cells, which are central to anti-Brucella immunity.
Lymphocyte Proliferation:
In studies involving human brucellosis patients, antigen-specific responses to Brucella antigen preparations (such as RCM-BM) demonstrated a highly significant (P < 0.001) increase in lymphocyte proliferation when compared to healthy control subjects nih.gov.
In animal models, specific Brucella antigens identified as components of "this compound," such as bacterioferritin (BFR) and P39 (a putative periplasmic binding protein), have been shown to induce robust T-cell proliferative responses. For instance, in vitro stimulation of splenic cells from BALB/c mice with purified recombinant BFR or P39 proteins, or Brucella total extracts, led to high T-cell proliferation nih.govuclouvain.beasm.org.
However, research on "Brucelline INRA" in mice presented a more complex picture. While it effectively induced the production of macrophage inhibitory factor, it paradoxically depressed the incorporation of thymidine (B127349) into lymphocytes in vitro, affecting both control and sensitized animals. This dissociated response is thought to result from the complex mixture of molecular species within "brucelline" and the presence of antibodies to some of its components in sensitized animals nih.gov.
Cytokine Production:
Activation of T cells by Brucella antigens stimulates the secretion of key cytokines. CD4+ and CD8+ T lymphocytes are known to produce cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2), which collectively promote a T helper 1 (Th1)-oriented immune response nih.govresearchgate.net. IFN-γ is particularly vital for activating the antibacterial capabilities of macrophages and enhancing the cytotoxic effects of T lymphocytes nih.gov.
Specifically, restimulation with BFR or P39 antigens, or Brucella extract, has been shown to induce strong IFN-γ production nih.govuclouvain.beasm.org. In vaccinated cattle, CD4+ T cells were identified as the primary contributors to IFN-γ production in response to Brucella antigens, with approximately 6.4% of CD4+ T cells producing IFN-γ frontiersin.org.
T-Cell Subsets and Their Responses
The interplay of different T-cell subsets is crucial for an effective immune response to Brucella components.
CD4+ T-Cell Subsets (Helper T Cells):
Antigen-presenting cells (APCs) stimulated by Brucella antigens via Toll-like receptor (TLR) signaling pathways are instrumental in priming naive CD4+ T cells, leading to their differentiation into T helper type 1 (Th1) and T helper type 2 (Th2) cells researchgate.net.
Th1 cells are critical in anti-Brucella immunity, secreting IFN-γ and TNF-α, which activate macrophages and enhance their anti-bacterial mechanisms, and further activate CD8+ T cells researchgate.net.
A meta-analysis of human brucellosis patients revealed a significantly decreased proportion of CD4+ T cells compared to healthy individuals nih.gov. Despite this, CD4+ T cells are major producers of IFN-γ in response to Brucella antigens frontiersin.org. Optimal protective immunity against Brucella, an intracellular pathogen, requires a coordinated interaction between IFN-γ-secreting CD4+ T cells (Th1 subset) and CD8+ T cells researchgate.net.
CD8+ T-Cell Subsets (Cytotoxic T Lymphocytes):
CD8+ T cells contribute significantly to anti-Brucella immunity through their cytotoxic activity and by producing cytokines like IFN-γ and granulysin nih.gov.
In human brucellosis patients, the frequency of CD8+ T cells was found to be significantly higher than in healthy controls. These cells also showed significant upregulation of the activation marker CD69 and demonstrated proliferation in response to Brucella antigens nih.govnih.gov.
Studies in mouse models have indicated that both CD4+ and CD8+ T lymphocytes are involved in resistance to Brucella infection, as their inoculation could reduce bacterial loads in the spleen nih.gov.
CD4+/CD8+ Ratio:
A meta-analysis of human brucellosis patients indicated a significant decrease in the CD4+/CD8+ ratio compared to healthy subjects, suggesting an immunological dysfunction of T lymphocytes during the disease nih.gov.
Table 1: Summary of T-Cell Subset Responses to Brucella Antigens
| T-Cell Subset | Response in Brucellosis Patients/Models | Key Cytokines/Markers | Reference |
| CD4+ T cells | Decreased proportion in human patients; major IFN-γ producers in vaccinated animals; primed by APCs to Th1/Th2. | IFN-γ, TNF-α, IL-2 | nih.govresearchgate.netfrontiersin.org |
| CD8+ T cells | Increased frequency in human patients; activated and proliferate; contribute to cytotoxicity. | IFN-γ, Granulysin, CD69 | nih.govnih.gov |
| CD4+/CD8+ Ratio | Significantly decreased in human patients. | - | nih.gov |
Table 2: Quantitative Data on CD4+/CD8+ Ratio in Human Brucellosis
| Comparison Group | Mean Difference (MD) in CD4+/CD8+ Ratio | 95% Confidence Interval (CI) | P-value | Reference |
| Brucellosis Patients vs. Healthy Subjects | -0.6291 | (-0.99, -0.27) | 0.0006 | nih.gov |
Antigen-Presenting Cell Interactions
Antigen-presenting cells (APCs) are pivotal in initiating and shaping the adaptive immune responses against Brucella components.
APCs, including dendritic cells (DCs), macrophages, and B cells, are responsible for internalizing, processing, and presenting Brucella antigens to T lymphocytes via Major Histocompatibility Complex (MHC) molecules researchgate.netimmunopaedia.org.zawikipedia.orglibretexts.org. This antigen presentation is essential for T cell activation wikipedia.org.
Activation of APCs by Brucella antigens, often through Toll-like receptor (TLR) signaling pathways, leads to the crucial priming of CD4+ T cells researchgate.net.
Dendritic cells are recognized as highly effective APCs that interact with T cells to facilitate adaptive immunity wikipedia.orgbiorxiv.org. Macrophages, upon stimulation, enhance their antigen recognition and presentation capabilities, alongside increased chemokine and inflammatory cytokine expression and cytotoxicity researchgate.net.
APCs also play a role in activating Th2 cells, which subsequently stimulate B lymphocytes and contribute to humoral immunity researchgate.net.
It is noteworthy that Brucella has evolved mechanisms to evade host defenses, including modulating APC activation and inhibiting antigen presentation, which contributes to its ability to establish chronic infection researchgate.net.
Delayed-Type Hypersensitivity (DTH) Reactions in Animal Models
The Delayed-Type Hypersensitivity (DTH) test, often employing "this compound," is a well-established in vivo diagnostic tool for brucellosis, relying on a cell-mediated immune response.
Induction and Application: "this compound INRA," an aqueous extract of a rough strain of Brucella melitensis, is specifically utilized to elicit cutaneous DTH reactions in humans and animals nih.govuclouvain.be. The DTH test involves intradermal injection of "this compound," with a positive reaction characterized by a visible inflammatory response (e.g., skin discoloration, papule, or nodule) observed 48 to 72 hours post-injection europa.euanses.fr. This reaction is a hallmark of prior sensitization to Brucella antigens.
Key Antigens: Immunodominant Brucella antigens, such as bacterioferritin (BFR) and P39 proteins, which are components of "this compound," have been shown to elicit strong DTH reactions in sensitized guinea pigs microbiologyresearch.orgnih.govuclouvain.beasm.org. Additionally, the 12 kDa L7/L12 ribosomal protein, also a constituent of "this compound," has been reported to induce a DTH response cabidigitallibrary.org.
Mediators and Mechanisms of DTH Induction
DTH is a classic example of a Type IV hypersensitivity reaction, primarily mediated by T lymphocytes and macrophages.
Upon re-exposure to "this compound" in sensitized individuals, antigen-specific T helper (Th) cells, particularly Th1 cells, are reactivated immunopaedia.org.zanih.gov. These activated T cells then release a cascade of pro-inflammatory cytokines, including IFN-γ and TNF-α.
These cytokines recruit and activate macrophages and other inflammatory cells to the site of antigen injection, leading to a localized inflammatory response characterized by induration and erythema researchgate.net. The production of IFN-γ by peripheral blood mononuclear cells (PBMCs) from infected cattle upon restimulation with Brucella antigens is directly linked to the DTH response nih.govasm.org.
Research has also indicated that posttranslational modification, specifically acylation, of the Brucella L7/L12 ribosomal protein is essential for its DTH-inducing activity, highlighting the importance of specific molecular modifications for antigenicity researchgate.net.
Comparative Studies with Other Antigens
Comparative studies have evaluated the DTH response to "this compound" against other antigens and its diagnostic utility.
Cross-Reactivity: Immunological cross-reactions have been observed between Brucella species and other bacteria. For instance, cytosolic proteins from Ochrobactrum anthropi were found to evoke a DTH reaction in experimentally infected animals (e.g., Brucella ovis-infected rams, B. melitensis-infected rabbits, and B. melitensis and B. abortus-infected mice) with a frequency and intensity similar to that induced by Brucella melitensis "this compound" core.ac.uk. This underscores the potential for cross-reactivity with antigens from related bacterial species.
Diagnostic Utility: The DTH test is considered a highly specific diagnostic tool that complements serological tests, particularly when serological results are ambiguous uclouvain.benih.gov. In experimentally infected cattle, the DTH test yielded positive results as early as 10 days post-infection, which was 1 to 4 weeks prior to serological tests indicating brucellosis nih.gov.
While some studies suggest that the DTH test might be less effective than serologic tests or bacteriologic examination in certain contexts, it has proven valuable for diagnosing Brucella infection in calves born to infected dams, remaining positive even when serological tests become negative tandfonline.com.
The effectiveness of specific Brucella antigens, such as P39, as diagnostic candidates has been confirmed through their ability to induce DTH in infected guinea pigs, T-cell proliferation, and IFN-γ production from peripheral blood mononuclear cells from infected cattle, in comparison to other Brucella T antigens within "this compound (INRA)" asm.org.
Table 3: DTH Test Performance in Animal Models
| Animal Model | Antigen Used | Key Finding | Reference |
| Cattle (experimentally infected) | "this compound" | Positive DTH 10 days post-infection, 1-4 weeks before serologic tests. | nih.gov |
| Calves (born to infected dams) | "this compound" | Reacted to DTH from week 12 until end of experiment, even if seronegative. | tandfonline.com |
| Guinea Pigs (sensitized) | Bacterioferritin (BFR), P39, L7/L12 | Strong DTH reaction elicited. | cabidigitallibrary.orgmicrobiologyresearch.orgnih.govuclouvain.beasm.orgresearchgate.net |
| Mice (infected) | Brucella antigens | DTH evident during acute phase, peaking at 9 days post-infection. | nih.gov |
| Various Animals (infected with Brucella spp.) | Ochrobactrum anthropi cytosolic proteins vs. Brucella melitensis "this compound" | Similar DTH frequency and intensity, indicating cross-reactivity. | core.ac.uk |
Compound Names and PubChem CIDs
Intracellular Survival and Replication Modulation by Bacterial Components in Research Models
Antibody Production and Humoral Responses in Research Contexts (Animal Models)
In the context of Brucella infection, host defense mechanisms involve both innate and adaptive immunity, including humoral responses. While cell-mediated immunity is often considered paramount for controlling intracellular pathogens like Brucella species, humoral immunity, characterized by antibody production, also contributes to the host's defense, particularly against re-infection frontiersin.orgpsu.edu. Studies in animal models, such as mice, guinea pigs, and rabbits, have been instrumental in characterizing these antibody responses nih.govevitria.com.
Antibodies of the IgG, IgM, and IgA classes are produced following Brucella infection, leading to agglutination, complement fixation, and precipitation when reacted with homologous antigens jidc.org. Initially, IgM antibodies against Brucella lipopolysaccharide (LPS) are typically the first to appear, with IgG anti-Brucella antibodies emerging later in the course of infection, often provoked by Brucella cytoplasmic proteins jidc.orgresearchgate.net. The magnitude and duration of these humoral responses can be influenced by factors such as the virulence of the infecting strain, inoculum size, and the host's immune status unipa.it.
Antigenic Determinants Eliciting Humoral Responses
Several protein components of Brucella, including those found within this compound, have been identified as key antigenic determinants capable of eliciting robust humoral responses in animal models. The ribosomal protein L7/L12 is a notable constituent of this compound and an immunodominant antigen that has been shown to stimulate strong humoral immune responses in mice mdpi.comnexusacademicpublishers.commicrobiologyresearch.orgomicsdi.org. This protein is highly conserved across multiple Brucella species microbiologyresearch.org.
Beyond L7/L12, various outer membrane proteins (OMPs) and cytoplasmic proteins of Brucella have been recognized for their ability to induce significant antibody production. Outer membrane proteins such as Omp25, Omp19, Omp31, Omp10, Omp16, and BP26 are known to stimulate strong humoral immune responses mdpi.comfrontiersin.orguclouvain.benih.gov. For instance, Omp25 and L7/L12 have been shown to induce strong humoral responses in mice, and when administered in combination, they can elicit superior immune responses compared to their univalent counterparts mdpi.com. Other cytoplasmic proteins, including p17, p15, and p39, have also demonstrated utility as candidate antigens for eliciting humoral responses in infected animals nih.gov. Cu-Zn Superoxide (B77818) Dismutase (SOD) is another immunodominant antigen capable of triggering IgG antibody production nexusacademicpublishers.comasm.org.
The following table summarizes key antigenic determinants and their observed humoral responses in animal models:
| Antigenic Determinant | Type of Protein | Animal Model(s) | Observed Humoral Response | Source |
| L7/L12 | Ribosomal | Mice, Guinea Pigs | Strong humoral response, IgG production | mdpi.comnexusacademicpublishers.commicrobiologyresearch.orgomicsdi.org |
| Omp25 | Outer Membrane | Mice | Strong humoral immune response, IgG production | mdpi.comuclouvain.be |
| Omp19 | Outer Membrane | Mice | Strong humoral immune response | mdpi.comfrontiersin.org |
| Omp31 | Outer Membrane | Mice | Strong humoral immune response | mdpi.com |
| BP26 | Periplasmic | Mice | Humoral response | frontiersin.org |
| Omp10 | Outer Membrane | Mice | Humoral response | frontiersin.org |
| Omp16 | Outer Membrane | Mice | Humoral response | frontiersin.org |
| p17 | Cytoplasmic | Cattle, Sheep, Goats | Antibody response (IgG) | nih.gov |
| p15 | Cytoplasmic | Cattle, Sheep, Goats | Antibody response (IgG) | nih.gov |
| p39 | Cytoplasmic | Cattle, Sheep, Goats, Guinea Pigs | Antibody response (IgG) | uclouvain.benih.gov |
| Cu-Zn SOD | Cytoplasmic | Mice | IgG antibody production | nexusacademicpublishers.comasm.org |
Role of Specific Brucella Antigens in Serological Research Assays
Specific Brucella antigens play a critical role in serological research assays for the diagnosis and monitoring of brucellosis in animal models. Traditional serological tests often rely on Brucella LPS as the primary antigen, which, while sensitive, can lead to false-positive results due to cross-reactivity with antibodies raised against other Gram-negative bacteria such as Yersinia enterocolitica O:9, Escherichia coli O:157, and certain Salmonella groups researchgate.netnih.govresearchgate.net. This cross-reactivity necessitates the exploration of more specific protein-based antigens.
Protein antigens, particularly outer membrane proteins and cytoplasmic proteins, offer increased specificity in serological diagnosis. For instance, outer membrane proteins like Omp25, Omp10, Omp19, Omp28, and Omp31, along with BP26, have been shown to efficiently and accurately distinguish between Brucella-infected animals and non-infected ones, minimizing false-positive results attributed to cross-reacting antibodies mdpi.com. Cytoplasmic proteins such as p17, p15, and p39 have also yielded promising results in indirect Enzyme-Linked Immunosorbent Assays (ELISAs) for detecting antibody responses in experimentally and naturally infected animals, although their antibody response can be delayed compared to anti-S-LPS responses nih.gov.
The this compound skin test (BST), which utilizes a Brucella protein mixture (this compound) containing up to 20 different proteins, is another indirect immunological method used to detect an immune response researchgate.netuevora.pt. This test demonstrates high specificity, particularly in unvaccinated animals, and can be valuable for screening herds researchgate.netresearchgate.netuevora.pt. The L7/L12 ribosomal protein, a major component of this compound, is specifically recognized for its role in eliciting delayed-type hypersensitivity, which is an expression of cellular immunity, but antibodies against it are also produced nexusacademicpublishers.comresearchgate.net.
The following table outlines the role of specific Brucella antigens in serological research assays:
| Antigen/Test Type | Antigenic Component(s) | Assay Type(s) | Diagnostic Utility/Role in Research | Source |
| This compound Skin Test (BST) | Mixture of Brucella proteins (e.g., L7/L12) | Skin test (DTH) | Detects immune response to Brucella protein mixture; high specificity for screening unvaccinated herds | researchgate.netuevora.ptresearchgate.net |
| Omp25, Omp10, Omp19, Omp28, Omp31, BP26 | Outer Membrane Proteins, Periplasmic Protein | ELISA, other serological assays | Distinguishing Brucella-infected animals from non-infected ones, reducing false positives from cross-reactivity | mdpi.comfrontiersin.org |
| p17, p15, p39 | Cytoplasmic Proteins | Indirect ELISA | Detecting antibody responses in infected animals, especially in active infections; response may be delayed compared to S-LPS | nih.gov |
| L7/L12 | Ribosomal Protein | ELISA, other serological assays | Elicits strong humoral responses, potential for serodiagnosis | mdpi.comnexusacademicpublishers.commicrobiologyresearch.org |
Advanced Methodologies for Brucellin Constituent Analysis and Immunological Assessment in Research
Molecular Biology and Genetic Manipulation Techniques
Gene Cloning and Expression of Recombinant Antigens
The production of recombinant Brucella antigens is a cornerstone in the development of subunit vaccines and improved diagnostic assays, circumventing the limitations associated with live attenuated vaccines, such as serological interference caused by antibodies against lipopolysaccharide (LPS) microbiologyjournal.orgresearchgate.netiranjournals.irnih.gov.
Several immunogenic Brucella proteins have been successfully cloned and expressed. Notable examples include outer membrane proteins (OMPs) like Omp19 (an 18 kDa lipoprotein) and Omp16 (16 kDa), which serve as promising candidates for diagnostic and vaccine applications microbiologyjournal.orgresearchgate.netiranjournals.ir. The 31 kDa cell surface protein (BCSP31) of Brucella melitensis has also been cloned, expressed, and purified, demonstrating potential for protecting against Brucella melitensis colonization in murine models microbiologyjournal.orgnih.gov. Furthermore, the VirB10 protein, a component of the Type IV Secretion System (T4SS) crucial for Brucella virulence, has been cloned, expressed, and evaluated as a serological marker for infection nih.gov.
The general methodology for producing recombinant Brucella antigens involves several key steps:
Gene Amplification : The target gene is amplified using Polymerase Chain Reaction (PCR) microbiologyjournal.orgresearchgate.netmicrobiologyjournal.org.
Cloning : The amplified gene is inserted into suitable cloning vectors (e.g., pJET1.2) and subsequently subcloned into expression vectors (e.g., pET28a(+)) microbiologyjournal.orgresearchgate.netmicrobiologyjournal.org.
Transformation : The recombinant vectors are transformed into Escherichia coli expression hosts (e.g., BL21 (DE3)) microbiologyjournal.orgresearchgate.netmicrobiologyjournal.org.
Expression Induction : Protein expression is induced, commonly using isopropyl β-D-1-thiogalactopyranoside (IPTG) microbiologyjournal.orgresearchgate.netmicrobiologyjournal.org.
Purification : The recombinant protein is purified, often using techniques like Ni-NTA agarose (B213101) resins microbiologyjournal.org.
The availability of these recombinant proteins, free from contaminating Brucella components, enables rigorous investigation of their immunological properties and their utility in diagnostic and vaccine development nih.gov.
Table 1: Examples of Cloned and Expressed Brucella Recombinant Antigens
| Antigen Name | Size (kDa) | Brucella Species | Application/Significance | Source |
| BCSP31 | 31 | B. melitensis | Potential protection against colonization, diagnostic target | microbiologyjournal.orgnih.gov |
| Omp19 | 18 | B. abortus | Subunit vaccine candidate, diagnostic target | microbiologyjournal.orgresearchgate.net |
| Omp16 | 16 | B. abortus | Diagnostic antigen for IgG antibody detection | iranjournals.ir |
| VirB10 | - | B. melitensis | Serological marker for Brucella infection | nih.gov |
Mutagenesis Studies of Antigenic Genes and Pathways (e.g., purE, ribH, wbkD)
Mutagenesis studies are indispensable for elucidating the roles of specific genes in Brucella virulence, survival within host cells, and the expression of antigenic components nih.gov.
purE : A dual mutant of the Brucella abortuspurE gene has been explored for its potential in developing live attenuated vaccines and for delivering heterologous antigens phidias.us. Mutations in genes like purE can affect metabolic pathways, impacting bacterial fitness and potentially leading to attenuation.
wbkD : Genes involved in the biosynthesis of the O-polysaccharide (O-PS) component of smooth lipopolysaccharide (S-LPS) are critical antigenic determinants and virulence factors. Mutations in genes such as wbkD, wbkF, and wboA can lead to the production of rough Brucella strains that are deficient in O-PS researchgate.net. For instance, a nonsense mutation in the wzm gene in B. melitensis B115 was found to explain the intracellular localization of O-PS in this rough strain plos.org. The O-PS of Brucella melitensis 16M is a homopolymer of 4-formamido-4,6-dideoxymannose, and genes like gmd, per, and wbkC are predicted to be involved in its synthesis researchgate.net.
Other virulence-related genes with single nucleotide polymorphisms (SNPs) have been identified through comparative genomic analyses. These include motB, dhbC, sfuB, dsbAB, aidA, aroC, and lysR, and variations in these genes may contribute to virulence attenuation in vaccine strains plos.org. Such studies contribute significantly to defining the metabolic and pathogenic functions essential for Brucella survival and persistence within diverse host environments nih.gov.
Whole-Genome Sequencing for Antigenic Variation Analysis
Whole-genome sequencing (WGS) has emerged as a powerful methodology for comprehensively analyzing genetic variations within Brucella genomes, thereby contributing to brucellosis control and prevention strategies veterinaryworld.org.
WGS allows for the detection of subtle variations in virulence genes and antigenic determinants, even within the remarkably conserved Brucella genome plos.orgmdpi.comnih.gov. This includes the identification of single nucleotide polymorphisms (SNPs), as well as larger genomic alterations such as regions of deletion (RDs) and regions of insertion (RIs) plos.orgmdpi.com. Comparative genomic analyses between virulent strains (e.g., B. melitensis 16M) and attenuated vaccine strains (e.g., B. melitensis M5) have revealed specific genomic differences, including RDs, RIs, and SNPs in virulence-related genes, providing insights into the mechanisms of virulence attenuation plos.org. For example, SNPs in the polysaccharide biosynthesis protein (BMEA_RS02485) have been observed in rough B. melitensis strains, resulting in missense variations nih.gov.
WGS-SNP analysis is a rapid and highly discriminatory tool for epidemiological investigations, enabling the precise distinction of Brucella isolates and the tracing of their geographic origins veterinaryworld.orgnih.gov. This method offers a more granular understanding of strain variation compared to traditional typing methods mdpi.com.
In Vitro Immunological Assay Development for Research Purposes
In vitro immunological assays are critical for assessing host immune responses to Brucella antigens and for developing diagnostic tools. These assays provide insights into the cellular and humoral arms of immunity.
Lymphocyte Transformation Tests (LTT)
The Lymphocyte Transformation Test (LTT), also referred to as lymphocyte stimulation or blastogenesis, is an in vitro assay used to evaluate cell-mediated immune responses by quantifying the proliferative capacity of lymphocytes upon antigen stimulation cambridge.orgcapes.gov.brnih.govtandfonline.com.
In Brucella research, LTT has been employed to differentiate Brucella-infected animals from those that have been vaccinated or exposed to cross-reacting bacteria like Yersinia enterocolitica O:9 cambridge.orgcapes.gov.brnih.govtandfonline.comasm.org. Studies comparing the LTT with the traditional brucellin skin test in cattle demonstrated that LTT results were consistently positive in Brucella-infected heifers, showing a better correlation with Brucella isolation than the skin test cambridge.orgcapes.gov.brnih.gov. The observed discrepancies between the two tests are likely attributable to the use of different antigenic preparations cambridge.orgcapes.gov.brnih.gov. LTT has proven effective in distinguishing Brucella abortus infection from Y. enterocolitica O:9 exposure, a differentiation that can be challenging with standard serological tests tandfonline.com.
Enzyme-Linked Immunosorbent Assays (ELISA) for Antigen Detection
Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and widely utilized in vitro immunological technique for both detecting Brucella antigens and quantifying specific antibodies iranjournals.irnih.govwordpress.combiomedgrid.com.
For the direct detection of Brucella antigens, a sandwich ELISA format, utilizing monoclonal antibodies immobilized on a solid phase, has been developed and evaluated. This method has demonstrated high sensitivity, capable of detecting as few as 100 Brucella cells per well or 10^5 fg/ml of lipopolysaccharide (LPS) in spiked specimens, and high specificity (99.5% in random blood donors) nih.gov. This antigen-capture ELISA (Ag-cELISA) showed strong agreement with blood culture results for identifying Brucella-positive samples, offering a practical and safer alternative to bacterial culture for diagnosis nih.govgmpc-akademie.de.
Indirect ELISA (I-ELISA) is commonly used for detecting antibodies against Brucella species. This assay typically employs Brucella smooth lipopolysaccharide (S-LPS) or recombinant proteins, such as Omp16, as coating antigens iranjournals.irwordpress.combiomedgrid.com. An I-ELISA based on recombinant Omp16 has shown high diagnostic performance, with 100% sensitivity and 95-100% specificity for detecting Brucella IgG antibodies iranjournals.ir. ELISA is also a practical tool for brucellosis surveillance, particularly for bulk milk testing, due to its high sensitivity in identifying infected herds wordpress.comgmpc-akademie.de.
Role of Brucellin in Fundamental Brucellosis Pathogenesis Research
Identification of Virulence Factors through "Brucellin" Component Studies
The study of "this compound" has been pivotal in identifying key virulence factors of Brucella. Unlike many other pathogenic bacteria, Brucella does not produce classical virulence factors like exotoxins. Instead, its pathogenicity relies on its ability to enter and survive within host cells, a process mediated by specific components of the bacterium. nih.govwalshmedicalmedia.com
Lipopolysaccharide (LPS) is a major virulence factor of Brucella and a critical component of its outer membrane. nih.govresearchgate.net Brucella LPS has a unique structure that is less endotoxic than that of other Gram-negative bacteria, contributing to the "stealthy" nature of the pathogen by inducing a weak inflammatory response. nih.govnih.gov This atypical LPS is crucial for the bacteria's ability to invade host cells and maintain the integrity of its cell envelope. researchgate.netfrontiersin.org
The O-chain of the smooth LPS (S-LPS) is particularly important for virulence. frontiersin.org It plays a role in the internalization of the bacteria into host cells by interacting with lipid rafts on the cell surface. nih.govfrontiersin.org Strains of Brucella that lack the O-chain (rough LPS or R-LPS) are significantly less virulent. nih.gov The O-chain also helps the bacteria to resist complement-mediated lysis and to inhibit host cell apoptosis, further promoting its survival. frontiersin.orgnih.gov
Table 1: Key Characteristics of Brucella Lipopolysaccharide (LPS) in Pathogenesis
| Feature | Description | Significance in Pathogenesis |
| Atypical Structure | Less endotoxic compared to LPS from other Gram-negative bacteria. nih.gov | Induces a weak inflammatory response, allowing the bacteria to evade strong initial immune detection. nih.gov |
| O-Polysaccharide (O-chain) | The outermost component of smooth LPS (S-LPS). frontiersin.org | Crucial for virulence; facilitates host cell invasion and protects against complement-mediated killing. frontiersin.orgnih.gov |
| Lipid A | The innermost component of LPS, which anchors it to the outer membrane. nih.gov | The structure of Brucella Lipid A contributes to its low endotoxicity. nih.gov |
Beyond LPS, specific proteins are essential for the intracellular lifestyle of Brucella. These proteins are involved in various stages of the infection process, from invasion of host cells to the establishment of a replicative niche. strategian.comresearchgate.net The Type IV Secretion System (T4SS) is a critical virulence factor that translocates effector proteins into the host cell cytosol, which is essential for avoiding the fusion of the Brucella-containing vacuole (BCV) with lysosomes. nih.govnih.gov
Outer membrane proteins (Omps) also play a significant role in virulence. For instance, Omp25 is involved in the intracellular survival of Brucella and modulates the host's immune response. academicjournals.org Studies on mutants lacking Omp25 have shown reduced virulence. academicjournals.org The BvrR/BvrS two-component system is another key regulator of virulence, controlling the expression of genes necessary for invasion and intracellular replication. nih.gov
Table 2: Selected Brucella Proteins and Their Role in Intracellular Survival
| Protein/System | Function | Impact on Pathogenesis |
| Type IV Secretion System (T4SS) | Translocates effector proteins into the host cell. nih.govresearchgate.net | Prevents the fusion of the Brucella-containing vacuole with lysosomes, creating a safe niche for replication. nih.govnih.gov |
| Omp25 | Outer membrane protein. academicjournals.org | Contributes to intracellular survival and modulates the host immune response. academicjournals.org |
| BvrR/BvrS System | Two-component regulatory system. nih.gov | Regulates the expression of genes essential for host cell invasion and intracellular replication. nih.gov |
| VceC | Effector protein secreted by the T4SS. researchgate.net | Induces endoplasmic reticulum stress in the host cell, which can promote bacterial replication. frontiersin.org |
Mechanisms of Immune Evasion and Persistence Elucidated by "this compound" Research
A hallmark of brucellosis is its chronic nature, which is a direct consequence of Brucella's ability to evade the host immune system and persist within cells. nih.govmdpi.com Research on "this compound" components has been fundamental in uncovering the sophisticated mechanisms that allow the bacterium to achieve this.
Brucella has the remarkable ability to modulate programmed cell death, or apoptosis, in infected cells to its advantage. nih.gov Inhibition of apoptosis in infected cells appears to be beneficial for the bacteria, allowing them to maintain their intracellular niche for replication. nih.govmedscape.com Smooth strains of Brucella are known to inhibit apoptosis, in part through the action of their S-LPS O-chain. nih.gov
Several Brucella proteins have been identified as modulators of apoptosis. For example, the outer membrane protein Omp25 and other virulence factors can interfere with pro-inflammatory signaling pathways that would otherwise lead to cell death. nih.govresearchgate.net By preventing the premature death of its host cell, Brucella ensures a protected environment for its replication and the eventual spread to other cells. nih.gov
Upon entering a host cell, Brucella is enclosed within a membrane-bound compartment known as the Brucella-containing vacuole (BCV). mdpi.com A critical step for the bacterium's intracellular survival is to prevent the BCV from fusing with lysosomes, which are cellular compartments filled with degradative enzymes. nih.gov Research has shown that Brucella actively manipulates the endosomal trafficking pathway of the host cell. nih.gov
The T4SS is central to this process, secreting effector proteins that redirect the BCV away from the lysosomal degradation pathway. nih.govnih.gov Instead, the BCV is trafficked to the endoplasmic reticulum, where the bacteria can replicate. nih.govnih.gov This redirection of intracellular trafficking is a key immune evasion strategy, as it prevents the destruction of the bacteria by the host cell's internal defenses. walshmedicalmedia.com
Insights into Host-Pathogen Co-evolutionary Dynamics
The intricate interplay between Brucella and its host is a product of a long co-evolutionary history. The study of "this compound" components provides insights into this dynamic relationship. The pathogen has evolved mechanisms to minimize the activation of the host's innate immune system, as exemplified by its atypical LPS. nih.gov This "stealth" strategy allows the bacteria to establish an infection without triggering a strong, immediate immune response that could clear the pathogen.
Furthermore, Brucella's ability to manipulate fundamental host cellular processes, such as apoptosis and vesicular trafficking, highlights the pathogen's adaptation to the intracellular environment. nih.govnih.gov The bacteria have evolved to exploit host cell machinery for their own survival and replication. nih.gov Understanding these co-evolutionary adaptations is crucial for comprehending the chronicity of brucellosis and for designing novel therapeutic strategies that can disrupt this finely tuned host-pathogen relationship.
Comparative Biochemical and Immunological Studies of Brucella Antigens Including Brucellin
Distinguishing "Brucellin" from Other Brucella Cell Wall and Cytoplasmic Extracts
This compound is a specific protein extract derived from Brucella melitensis, characterized by a minimal content of lipopolysaccharide (LPS). nih.govfrontiersin.org This composition fundamentally distinguishes it from other cruder Brucella antigen preparations, such as whole cell wall or cytoplasmic extracts, which contain a more heterogeneous mix of biochemical entities. These differences are critical to their respective immunological activities and diagnostic applications.
Antigenic Specificity and Cross-Reactivity Profiles
The primary advantage of this compound lies in its high antigenic specificity, which is a direct result of its protein-based nature and low LPS concentration. nih.govfrontiersin.org Standard serological tests for brucellosis often utilize antigens rich in smooth lipopolysaccharide (S-LPS), the major surface antigen of smooth Brucella species. unipa.itresearchgate.net However, the O-polysaccharide chain of S-LPS shares structural similarities with antigens from various other gram-negative bacteria, leading to significant cross-reactivity and false-positive serological reactions (FPSR). researchgate.netizs.it
Key cross-reacting bacteria include:
Yersinia enterocolitica O:9 unipa.itizs.itresearchgate.net
Escherichia coli O:157 izs.itekt.gr
Salmonella species ekt.gr
Pseudomonas maltophilia infezmed.it
Vibrio cholerae unipa.it
Because this compound is nearly free of the S-LPS component responsible for this cross-reactivity, it is employed in diagnostic tests like the this compound Skin Test (BST) to confirm infections in animals that have shown a false-positive result in LPS-based serological assays. nih.govfrontiersin.org
A proteomic analysis of three different this compound formulations identified a common set of 123 antigenic proteins. While these proteins are largely homologous across different Brucella species such as B. abortus, B. suis, and B. ovis, a subset of them shows minimal resemblance to proteins from cross-reactive bacteria. nih.gov This finding opens avenues for developing even more specific diagnostic reagents based on recombinant forms of these unique proteins.
| Antigen Preparation | Primary Component | Specificity | Common Cross-Reacting Genera |
|---|---|---|---|
| This compound | Proteins (low S-LPS) | High | Minimal to none |
| S-LPS Extracts | Smooth Lipopolysaccharide | Low | Yersinia, Escherichia, Salmonella |
| Whole Cell Extracts | Proteins, S-LPS, Cytoplasmic contents | Variable | Yersinia, Escherichia, Salmonella |
Biochemical Differences and Similarities
The biochemical composition of this compound is markedly different from that of other Brucella extracts. While all extracts originate from the same bacterium, the purification methods dictate their final molecular makeup and subsequent immunological properties.
This compound : It is a purified protein allergen preparation. Proteomic studies have identified hundreds of individual proteins, including well-known immunodominant antigens such as the ribosomal protein L7/L12, the outer membrane protein BP26/OMP28, GroEL, and Bacterioferritin. nih.govfrontiersin.org The defining characteristic is the deliberate removal of S-LPS. nih.govfrontiersin.org
Cell Wall Extracts : These are complex mixtures containing outer membrane proteins (Omps), periplasmic proteins, and the S-LPS. nih.govveterinaryworld.org The specific proteins can include Omp25, Omp31, the periplasmic Cu/Zn superoxide (B77818) dismutase (SOD), and BP26. nih.govveterinaryworld.orgresearchgate.net These extracts retain the S-LPS component, making them antigenically distinct from this compound. nih.gov
Cytoplasmic Extracts : These preparations contain the soluble proteins from the bacterial cytosol. nih.gov While there may be some overlap with proteins found in this compound (as some proteins can be found in multiple cellular compartments or released during preparation), cytoplasmic extracts would be largely devoid of the integral outer membrane proteins and S-LPS that characterize cell wall fractions. unav.edu
The key distinction remains the S-LPS content. Antigens used for indirect hemagglutination tests, for example, have been shown to differ based on their location; surface antigens found only on smooth Brucella cells (like S-LPS) are distinct from antigens present in both smooth and rough forms, which may be located in the cytoplasm or inner cell wall. nih.gov this compound's composition is specifically tailored to isolate the protein components that interact with the cellular immune system while minimizing interference from the humoral, LPS-dominated response.
Comparative Immune Responses to Different Brucella Antigens in Animal Models
The distinct biochemical compositions of this compound and other Brucella antigens, particularly S-LPS-rich extracts, elicit fundamentally different types of immune responses in animal models. This differential response is central to understanding brucellosis immunopathology and developing effective vaccines and diagnostics.
Elicitation of Distinct Cellular and Humoral Responses
The immune response to Brucella infection involves both cellular and humoral arms, but their protective roles differ significantly. The type of antigen presented to the host immune system heavily influences which arm becomes dominant.
This compound and Protein Antigens : this compound is specifically designed to elicit a cell-mediated immune (CMI) response, which manifests as a delayed-type hypersensitivity (DTH) reaction in the skin test. nih.govfrontiersin.org This response is driven by T-lymphocytes, particularly T helper 1 (TH1) cells. nih.govnih.gov Upon recognizing Brucella protein antigens, TH1 cells produce key cytokines like interferon-gamma (IFN-γ), which activates macrophages to kill the intracellular bacteria. unipa.itnih.gov A strong CMI response is considered essential for protection against and clearance of Brucella. nih.gov
S-LPS and Whole Cell Antigens : In contrast, S-LPS is a potent B-cell mitogen that predominantly stimulates a strong humoral immune response, characterized by the production of antibodies, primarily IgM followed by IgG. researchgate.netjidc.org While these antibodies are useful for serological diagnosis, high antibody titers are not necessarily associated with protective immunity. nih.gov The humoral response to Brucella infection is overwhelmingly directed against S-LPS, often overshadowing the response to protein antigens. unipa.itjidc.org
Studies in animal models have consistently demonstrated this dichotomy. Vaccination with various Brucella antigens leads to different immunological outcomes. For instance, a review of mouse model studies showed that different vaccines induced varied levels of inflammatory markers like IFN-γ (indicative of a cellular response) and IL-4, alongside diverse antibody class profiles (humoral response). frontiersin.orgresearchgate.netnih.gov Similarly, studies with the RB51 vaccine strain in cattle show the induction of both IFN-γ-producing CD4+ T cells (cellular) and anti-RB51 IgG antibodies (humoral). nih.gov
| Antigen Type | Primary Immune Response | Key Immune Components | Primary Diagnostic Application |
|---|---|---|---|
| This compound (Protein-based) | Cell-Mediated Immunity (CMI) | TH1 Cells, CD4+ T-cells, IFN-γ | Allergic Skin Test (DTH) |
| S-LPS | Humoral Immunity | B-cells, IgM, IgG Antibodies | Serology (Agglutination, ELISA) |
Implications for Fundamental Immunological Understanding
The comparative study of immune responses to this compound versus other Brucella antigens has significant implications for immunology.
First, it provides a clear in-vivo model for dissecting the divergent pathways of the immune response to a complex pathogen. The ability of protein antigens (this compound) to drive a protective TH1-type cellular response, while a polysaccharide antigen (S-LPS) induces a potent but less-protective humoral response, underscores the critical role of antigen biochemistry in shaping immunity.
Second, this understanding is paramount for rational vaccine design. Since clearance of an intracellular pathogen like Brucella depends on effective CMI, vaccine candidates are increasingly focused on subunit protein antigens or delivery systems that can stimulate a robust TH1 response. bohrium.comfrontiersin.org Simply inducing a high antibody titer, as an S-LPS-based vaccine might, is insufficient. The study of this compound's components helps identify the specific proteins that are most effective at stimulating this desired cellular response.
Finally, the differential immunogenicity is exploited for advanced diagnostic strategies. The this compound skin test can differentiate between a CMI response in truly infected animals and a cross-reactive serological response caused by other bacteria. nih.gov It has also been used to identify animals vaccinated with certain strains like RB51. nih.gov This ability to distinguish between different facets of the anti-Brucella immune response allows for a more accurate assessment of an animal's infection or vaccination status, which is crucial for disease eradication programs.
Future Directions in Brucellin Research and Antigen Discovery
Refined Characterization of Minor Antigenic Components
While major immunodominant proteins within brucellin, such as BP26/OMP28, GroEL, and the L7/L12 ribosomal protein, are well-recognized, the complete antigenic profile of this complex mixture remains poorly characterized. frontiersin.orgnih.gov this compound contains hundreds of proteins, and many of the less abundant, or "minor," components may play significant roles in the cell-mediated immune response. frontiersin.org The this compound skin test (BST) relies on a delayed-type hypersensitivity reaction, and the precise contribution of these minor proteins to eliciting this specific immune cascade is not fully understood. nih.gov
Recent proteomic studies have begun to catalog the extensive list of proteins present in different this compound formulations. frontiersin.org These analyses reveal a substantial number of proteins whose antigenic potential has not been investigated. Future research will focus on systematically expressing these minor components and characterizing their specific interactions with the host immune system. Identifying which of these proteins are recognized by T-cells from infected animals could uncover novel antigens that may improve the sensitivity and specificity of diagnostic tests based on cellular immunity. nih.gov Furthermore, understanding the role of these minor components is crucial for developing a more complete picture of the host's immune response to Brucella.
Development of Defined, Recombinant Antigenic Preparations for Research
A significant limitation of using native this compound is the inherent variability between production batches, which complicates the standardization of diagnostic tests. researchgate.net The development of defined antigenic preparations using recombinant protein technology represents a critical step forward. This approach involves producing specific, highly purified Brucella proteins in laboratory expression systems, offering a consistent and reproducible source of antigens. researchgate.net
Researchers have successfully produced and tested several recombinant Brucella proteins for their diagnostic potential, including outer membrane proteins (OMPs) and components of secretion systems. researchgate.net Studies have shown that recombinant proteins such as Omp19, Omp25, Omp31, and VirB5 can elicit immune responses and be recognized by antibodies in the sera of infected animals. researchgate.netnih.gov The goal is to identify a single recombinant protein or a cocktail of several proteins that can replicate or even improve upon the diagnostic performance of the complex this compound mixture. nih.govnih.gov Developing such defined, recombinant reagents would not only enhance the reliability of research and diagnostic assays but also facilitate the development of safer, subunit-based vaccines. nih.govbiorxiv.org
| Recombinant Brucella Protein | Potential Application/Finding |
| Omp19, Omp25, Omp31 | Can be used in combination as target antigens in ELISA tests for serological diagnosis in unvaccinated cattle. nih.gov |
| BP26 | Produced in E. coli and tested by iELISA, considered a potential alternative diagnostic antigen. researchgate.net |
| VirB5 | A recombinant protein from the VirB type IV secretion system used to detect anti-Brucella antibodies via ELISA, showing good immunoreactivity. researchgate.net |
| Multi-epitope Recombinant Protein | A computationally designed protein that induced a strong immune response in mice and showed good sensitivity and specificity for diagnosing brucellosis in goat serum. nih.govbiorxiv.org |
Application of Omics Technologies (Proteomics, Glycomics) to "this compound" Analysis
The application of "omics" technologies, particularly proteomics, has been instrumental in deconstructing the complexity of this compound. nih.gov Using techniques like nano-liquid chromatography-electrospray ionization-tandem mass spectrometry (nLC-ESI-MS/MS), scientists have been able to identify hundreds of individual proteins within different this compound preparations. frontiersin.orgnih.gov This shotgun proteomics approach provides a comprehensive inventory of the components responsible for this compound's immunogenic activity. researchgate.net
Comparative proteomic analyses of different this compound formulations have identified a core set of common proteins, as well as unique proteins specific to each preparation. frontiersin.org This highlights the value of mass spectrometry as a quality control tool to ensure consistency between batches. nih.gov
| This compound Formulation | Total Proteins Identified | Predicted Potential Antigens | Common Proteins Across All 3 |
| ANSES | 247 | 206 | 123 |
| IZSAM | 542 | 458 | 123 |
| OCB® | 183 | 156 | 123 |
Data sourced from a proteomic analysis of three this compound formulations. frontiersin.org
While this compound is primarily a protein extract designed to be largely free of lipopolysaccharide (LPS), the role of carbohydrate antigens (glycans) in Brucella immunity is paramount. frontiersin.orgresearchgate.net Glycomics, the study of the complete set of sugars in an organism, can be applied to analyze any residual glycan structures in this compound or to study the native glycoproteins of Brucella. The major serological antigens of Brucella are the A and M epitopes of the O-polysaccharide (O-PS) component of LPS. nih.gov Future research combining proteomics and glycomics will provide a more holistic understanding of the full spectrum of Brucella antigens, paving the way for identifying novel diagnostic targets and vaccine candidates. frontiersin.org
Advanced In Vitro Host-Pathogen Interaction Models for Antigenic Studies
To functionally assess the antigenic properties of proteins identified from this compound, advanced in vitro models that mimic the natural environment of infection are essential. Brucella is an intracellular pathogen, and its ability to survive and replicate within host cells, particularly macrophages, is central to its pathogenesis. researchgate.net Therefore, cell-based models are critical for studying the host's cellular immune response to specific antigens.
Researchers utilize a variety of in vitro systems, including macrophage cell lines (e.g., RAW264.7), bone marrow-derived macrophages (BMDMs), and osteoblast cell lines. researchgate.net These models allow for detailed investigation of host-pathogen interactions at the cellular level. gmpc-akademie.de By exposing these cell cultures to purified native or recombinant antigens identified from this compound, scientists can measure specific immune responses, such as:
T-cell activation and proliferation.
The profile of cytokines (e.g., interferon-gamma) released.
The intracellular signaling pathways that are triggered.
These advanced models provide a controlled environment to dissect the precise role of individual antigenic components in driving the protective immune response, bridging the gap between antigen identification and understanding its functional relevance in pathogenesis. researchgate.net
Computational Modeling of Antigen-Receptor Interactions
Computational and bioinformatic approaches are increasingly powerful tools for accelerating antigen discovery and characterization. nih.gov These in silico methods allow researchers to predict and analyze the complex interactions between bacterial antigens and host immune receptors, such as B cell receptors (BCRs) and T cell receptors (TCRs), with high precision. nih.govnih.gov
Techniques like homology modeling, molecular docking, and molecular dynamics simulations are used to create three-dimensional models of antigens and receptors. nih.gov These models can simulate the binding process at an atomic level, providing insights into:
Binding Affinity: Predicting how strongly an antigen binds to a specific immune receptor.
Epitope Mapping: Identifying the precise amino acid or sugar residues (epitopes) on the antigen that are recognized by the receptor. nih.gov
Structural Stability: Assessing the stability of the antigen-receptor complex. nih.gov
For example, computational studies have been used to investigate the binding of Brucella O-antigen hexasaccharide fragments to different monoclonal antibodies, clarifying the molecular basis for their binding specificity. nih.gov By predicting the immunogenicity of proteins identified through proteomics, computational modeling helps to prioritize candidates for subsequent experimental validation, streamlining the development of new diagnostic antigens and vaccine constructs. rsc.org
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for validating brucellin’s diagnostic efficacy in animal models?
- This compound validation requires intradermal injection (0.1 ml of 2000 U/ml) in cattle (caudal fold, flank, or neck) or small ruminants (lower eyelid), with skin thickness measured before and 48–72 hours post-injection using vernier calipers. A ≥1.5–2 mm increase indicates a positive delayed hypersensitivity reaction. Studies must include both infected and uninfected controls to establish specificity and sensitivity thresholds .
Q. Which quality control parameters are essential during this compound production?
- Critical parameters include:
- Sterility checks : Post-acetone extraction and final product stages to ensure Brucella cell inactivation and absence of contamination.
- Protein concentration : Determined via spectrophotometry or Bradford assay.
- Safety testing : Intraperitoneal injection in guinea pigs and subcutaneous inoculation in mice to detect abnormal toxicity or dermo-necrotic reactions .
Advanced Research Questions
Q. How can researchers address cross-reactivity between vaccinated and infected animals in this compound-based diagnostics?
- This compound derived from rough B. melitensis B115 may cross-react due to residual cytosolic OPS sugars. Alternative antigens from B. abortus mutants lacking perosamine synthesis genes (e.g., Δper mutants) reduce OPS interference. Comparative studies using cytosolic protein extracts from these mutants show improved specificity in pigs and small ruminants .
Q. What methodologies ensure batch-to-batch consistency in this compound potency?
- Potency standardization : Sensitize guinea pigs with reference this compound in Freund’s adjuvant, then inject graded doses of test batches. Measure erythema reactions at 24 hours and compare titers to the reference standard. Three consecutive batches must meet sterility, safety, and protein composition criteria for regulatory approval .
Q. How should contradictory data from this compound skin tests in field studies be analyzed?
- Contradictions may arise due to:
- Time post-infection : Sensitivity decreases over time; combine skin tests with serological assays (e.g., CFT, iELISA) for confirmation .
- Herd vs. individual interpretation : this compound is more reliable for herd-level screening (90% sensitivity in B. melitensis-infected herds) but less definitive for individual diagnosis. Statistical models (e.g., Bayesian analysis) can adjust for prevalence and test limitations .
Q. What strategies mitigate nonspecific inflammatory reactions in this compound skin tests?
- Use standardized this compound free of smooth lipopolysaccharide (S-LPS) antigens, which provoke nonspecific responses. Preparations from rough mutants (e.g., B. melitensis B115) are validated for specificity. Additionally, avoid repeated inoculations to prevent antibody interference in serological assays .
Q. How do experimental outcomes vary between this compound formulations from different Brucella strains?
- Comparative studies show:
- B. melitensis B115-derived this compound elicits strong DTH in 90% of B. melitensis-infected goats but shows reduced sensitivity in B. abortus-infected cattle.
- Extracts from B. abortus rough mutants improve specificity in bovine models but require validation in diverse host species .
Methodological Notes
- Data Collection : Use calibrated vernier calipers for skin thickness measurements, and standardize reading times (48 hours for small ruminants, 72 hours for cattle) .
- Statistical Analysis : Apply receiver operating characteristic (ROC) curves to establish optimal cutoff values for skin test positivity, adjusting for regional brucellosis prevalence .
- Ethical Compliance : Adhere to animal welfare protocols for sensitization and challenge studies, including approval for using Freund’s adjuvant, which may induce localized inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
